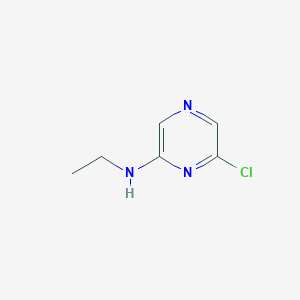

2-Chloro-6-ethylaminopyrazine

Overview

Description

2-Chloro-6-ethylaminopyrazine is a chemical compound with the molecular formula C6H8ClN3 . It has an average mass of 157.601 Da and a monoisotopic mass of 157.040680 Da . This compound has garnered significant attention in recent years due to its potential applications in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-ethylaminopyrazine consists of 6 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis

2-Chloro-6-ethylaminopyrazine has a density of 1.3±0.1 g/cm3, a boiling point of 263.7±35.0 °C at 760 mmHg, and a flash point of 113.3±25.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . The compound has a polar surface area of 38 Å2 and a molar volume of 123.8±3.0 cm3 .Scientific Research Applications

Degradation and Environmental Impact

Degradation Kinetics in Water Treatment : A study by Acero, Stemmler, and Gunten (2000) explored the degradation of atrazine (a compound similar to 2-chloro-6-ethylaminopyrazine) through ozone and OH radicals, identifying various degradation products and quantifying the degradation pathways. This research is significant for understanding how such compounds behave in drinking water treatment processes (Acero, Stemmler, & Gunten, 2000).

Groundwater Contamination : Pucarević et al. (2002) studied the concentrations of atrazine and its derivatives in groundwaters, highlighting the environmental impact of such chemicals on water resources (Pucarević, Šovljanski, Lazic, & Marjanović, 2002).

Impact on Soil and Agricultural Practices : Kolpin (1997) investigated the relationship between land use and concentrations of agricultural chemicals like atrazine in groundwater, providing insights into the ecological footprint of such compounds in agricultural settings (Kolpin, 1997).

Biological Effects and Applications

Effect on Plant Chromatin Activity : Penner and Early (1972) explored how atrazine impacts the chromatin activity in corn and soybean, offering a perspective on the cellular level effects of these chemicals on plants (Penner & Early, 1972).

Fungal Metabolism of Atrazine : Masaphy et al. (1993) investigated the metabolism of atrazine by the fungus Pleurotus pulmonarius, providing insights into potential bioremediation applications involving atrazine and related compounds (Masaphy, Levanon, Vaya, & Henis, 1993).

Safety and Hazards

2-Chloro-6-ethylaminopyrazine can be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-6-ethylaminopyrazine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication.

Mode of Action

It’s likely that the compound interacts with cdk2, potentially inhibiting its activity and thus affecting the cell cycle .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-6-ethylaminopyrazine are likely related to cell cycle regulation, given its interaction with CDK2 . The inhibition of CDK2 can lead to cell cycle arrest, preventing cells from dividing and potentially leading to cell death.

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

The molecular and cellular effects of 2-Chloro-6-ethylaminopyrazine’s action are likely related to its inhibition of CDK2. This could lead to cell cycle arrest, preventing cell division and potentially leading to cell death . .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

properties

IUPAC Name |

6-chloro-N-ethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-2-9-6-4-8-3-5(7)10-6/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHYHIJEDMGXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650331 | |

| Record name | 6-Chloro-N-ethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-ethylaminopyrazine | |

CAS RN |

957065-84-8 | |

| Record name | 6-Chloro-N-ethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-ethylaminopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B1370627.png)

![[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1370629.png)

![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1370643.png)

![3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1370654.png)

![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol](/img/structure/B1370663.png)

![5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370664.png)